2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile
Description
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile is a compound that belongs to the chromene family, which is characterized by a benzopyran skeleton. Chromenes are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is not directly mentioned in the provided papers, but related chromene derivatives have been synthesized and studied for their chemical and physical properties, as well as their potential applications in various fields.
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods that allow the construction of complex molecules from simpler components in a single operation. For instance, a one-pot multicomponent reaction involving cyclohexane-1,2-dione and benzylidenemalononitriles was used to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, with the aid of a cinchona alkaloid-derived thiourea catalyst . Similarly, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives were obtained through an electrocatalytic multicomponent assembling of aryl aldehydes, 4-hydroxycoumarin, and malononitrile . These methods highlight the versatility and efficiency of multicomponent reactions in the synthesis of chromene derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chromene derivatives. For example, the crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was solved, revealing a monoclinic space group and specific hydrogen bonding interactions that stabilize the crystal structure . Other studies have reported similar findings, with variations in the substituents on the chromene core influencing the molecular conformation and crystal packing .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The presence of amino and nitrile groups in these compounds provides reactive sites for further transformations. For instance, the amino group can participate in the formation of hydrogen bonds, as seen in the crystal structures of several synthesized chromene derivatives . The nitrile group can be a precursor to other functionalities through reactions such as hydrolysis or reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a methoxy group in 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was found to be advantageous for the synthesis in aqueous media, suggesting an impact on the compound's solubility . Additionally, the crystallographic studies provide insights into the solid-state properties of these compounds, including their conformation and intermolecular interactions .
properties
IUPAC Name |
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h1-8,15H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMWNLLRMXKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385558 | |
Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
CAS RN |
111861-39-3 | |
Record name | 2,7-Diamino-4-phenyl-4H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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